molecular formula C22H30BN B14573442 1,1-Dibutyl-N-(1,2-diphenylethenyl)boranamine CAS No. 61314-81-6

1,1-Dibutyl-N-(1,2-diphenylethenyl)boranamine

Cat. No.: B14573442
CAS No.: 61314-81-6
M. Wt: 319.3 g/mol
InChI Key: ICOLVSYASDEHRV-UHFFFAOYSA-N
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Description

1,1-Dibutyl-N-(1,2-diphenylethenyl)boranamine is a boron-containing compound with a unique structure that includes both butyl and diphenylethenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dibutyl-N-(1,2-diphenylethenyl)boranamine typically involves the reaction of dibutylborane with 1,2-diphenylethene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced techniques may be employed to achieve efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

1,1-Dibutyl-N-(1,2-diphenylethenyl)boranamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce different borane derivatives .

Scientific Research Applications

1,1-Dibutyl-N-(1,2-diphenylethenyl)boranamine has several scientific research applications:

Mechanism of Action

The mechanism by which 1,1-Dibutyl-N-(1,2-diphenylethenyl)boranamine exerts its effects involves its ability to form stable complexes with other molecules. The boron atom in the compound can interact with various molecular targets, including enzymes and receptors, through coordination bonds. This interaction can modulate the activity of these targets, leading to various biological and chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Dibutyl-N-(1,2-diphenylethenyl)boranamine is unique due to its combination of butyl and diphenylethenyl groups, which confer specific chemical properties and reactivity. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity .

Properties

CAS No.

61314-81-6

Molecular Formula

C22H30BN

Molecular Weight

319.3 g/mol

IUPAC Name

N-dibutylboranyl-1,2-diphenylethenamine

InChI

InChI=1S/C22H30BN/c1-3-5-17-23(18-6-4-2)24-22(21-15-11-8-12-16-21)19-20-13-9-7-10-14-20/h7-16,19,24H,3-6,17-18H2,1-2H3

InChI Key

ICOLVSYASDEHRV-UHFFFAOYSA-N

Canonical SMILES

B(CCCC)(CCCC)NC(=CC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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